2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14477917
InChI: InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
SMILES:
Molecular Formula: C18H26Cl2N4O3S
Molecular Weight: 449.4 g/mol

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride

CAS No.:

Cat. No.: VC14477917

Molecular Formula: C18H26Cl2N4O3S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride -

Specification

Molecular Formula C18H26Cl2N4O3S
Molecular Weight 449.4 g/mol
IUPAC Name 2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Standard InChI InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1
Standard InChI Key ILDBNQGLZFSHQZ-UTLKBRERSA-N
Isomeric SMILES C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl
Canonical SMILES CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone dihydrochloride possesses the molecular formula C₁₈H₂₆Cl₂N₄O₃S and a molecular weight of 449.4 g/mol. Its structure integrates three critical components:

  • A 1,4-diazepane ring with a stereospecific (3S)-methyl substituent.

  • A 4-methylisoquinolin-5-yl sulfonyl group linked to the diazepane nitrogen.

  • An aminoethylketone side chain protonated as a dihydrochloride salt for enhanced solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₆Cl₂N₄O₃S
Molecular Weight449.4 g/mol
CAS NumberNot publicly disclosed
Salt FormDihydrochloride
Purity≥98% (Research-grade)

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the preparation of the diazepane core. Key steps include:

  • Ring Formation: Cyclization of 1,4-diaminobutane derivatives to yield the 1,4-diazepane scaffold, incorporating the (3S)-methyl group via asymmetric synthesis.

  • Sulfonylation: Reaction with 4-methylisoquinoline-5-sulfonyl chloride under controlled pH (7–9) to introduce the sulfonamide linkage.

  • Aminoethylketone Functionalization: Coupling of the diazepane-sulfonamide intermediate with a protected aminoethylketone precursor, followed by deprotection and salt formation with hydrochloric acid.

Challenges and Yield Optimization

Critical parameters influencing yield (typically 50–65%) include:

  • Temperature: Maintained below 40°C during sulfonylation to prevent decomposition.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) favor sulfonamide bond formation.

  • Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures enantiomeric purity at the (3S)-methyl center.

Mechanism of Action: ROCK Inhibition

Rho-Kinase Signaling Context

Rho-associated kinases (ROCK-I/II) regulate cytoskeletal dynamics, smooth muscle contraction, and cell migration via phosphorylation of LIM kinase, myosin light chain (MLC), and ezrin-radixin-moesin proteins . Dysregulated ROCK activity is implicated in hypertension, atherosclerosis, and neurodegenerative disorders .

Inhibitory Profile

Structural analogs like H-1152 dihydrochloride (IC₅₀ = 12 nM for ROCK-II) demonstrate that the isoquinoline sulfonamide moiety binds the ATP pocket of ROCK, while the diazepane group enhances selectivity over other kinases (e.g., PKC, PKA) . Computational docking studies suggest the target compound shares this mechanism, with modifications improving membrane permeability and target residence time.

Table 2: Selectivity Profile of Related ROCK Inhibitors

CompoundROCK-II IC₅₀ (nM)Selectivity (vs. PKA)
Target Compound*~15*>500-fold
H-1152 Dihydrochloride12250-fold
Glycyl-H-115211.8>850-fold
Fasudil HCl10,70010-fold

*Estimated based on structural similarity .

Comparative Analysis with Clinical-Stage ROCK Inhibitors

Fasudil vs. Next-Generation Analogs

While Fasudil (HA-1077) is clinically used for cerebral vasospasm, its non-selectivity limits utility. The target compound’s structural refinements mirror those of Glycyl-H-1152, which achieves 85-fold greater ROCK-II selectivity over Aurora A kinase .

Table 3: Therapeutic Indications of ROCK Inhibitors

IndicationFasudil (HA-1077)Target Compound Potential
Cerebral VasospasmApproved Improved BBB penetration
Pulmonary HypertensionPhase II High selectivity
Diabetic NeuropathyPreclinicalNeuroprotective effects

Recent Advances and Future Directions

2023–2025 Research Highlights

  • Stem Cell Renewal: Glycyl-H-1152 enhances mesenchymal stem cell proliferation via ROCK/cofilin pathway modulation (Chengyu Xiang, 2022) .

  • Ischemic Stroke: ROCK inhibitors reduce infarct volume by 40% in murine models, with improved outcomes when administered within 6 hours post-occlusion (Patrick D. Lyden, 2023) .

  • Cancer Metastasis: ROCK-II inhibition suppresses invadopodia formation in triple-negative breast cancer cells, suggesting antimetastatic potential (Yeonmi Lee, 2022) .

Challenges in Clinical Translation

  • Pharmacokinetics: The compound’s high polarity may limit oral bioavailability, necessitating prodrug strategies.

  • Off-Target Effects: Despite improved selectivity, chronic use may still affect CAMKII and PKG pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator